molecular formula C13H14N2O B13242542 1-(2-Amino-2-phenylethyl)pyridin-2(1H)-one

1-(2-Amino-2-phenylethyl)pyridin-2(1H)-one

Cat. No.: B13242542
M. Wt: 214.26 g/mol
InChI Key: XFEGNZMHRVQREQ-UHFFFAOYSA-N
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Description

1-(2-Amino-2-phenylethyl)-1,2-dihydropyridin-2-one is an organic compound that features a unique structure combining an amino group, a phenylethyl group, and a dihydropyridinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Amino-2-phenylethyl)-1,2-dihydropyridin-2-one typically involves the reaction of 2-phenylethylamine with a suitable dihydropyridinone precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The specific conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. This often includes the use of continuous flow reactors and automated systems to maintain consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Amino-2-phenylethyl)-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form more saturated derivatives.

    Substitution: The phenylethyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic aromatic substitution reactions typically require a Lewis acid catalyst like aluminum chloride.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce more saturated compounds .

Scientific Research Applications

1-(2-Amino-2-phenylethyl)-1,2-dihydropyridin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-(2-Amino-2-phenylethyl)-1,2-dihydropyridin-2-one exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, while the phenylethyl group can participate in hydrophobic interactions. These interactions can influence the activity of enzymes and receptors, thereby modulating biological pathways .

Comparison with Similar Compounds

  • 1-(2-Hydroxy-2-phenylethyl)-1,2-dihydropyridin-2-one
  • 1-(2-Aminopropyl)-1,2-dihydropyridin-2-one
  • 1-(3-Amino-2-hydroxypropyl)-1,2-dihydropyridin-2-one

Uniqueness: 1-(2-Amino-2-phenylethyl)-1,2-dihydropyridin-2-one is unique due to its specific combination of functional groups, which provides distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C13H14N2O

Molecular Weight

214.26 g/mol

IUPAC Name

1-(2-amino-2-phenylethyl)pyridin-2-one

InChI

InChI=1S/C13H14N2O/c14-12(11-6-2-1-3-7-11)10-15-9-5-4-8-13(15)16/h1-9,12H,10,14H2

InChI Key

XFEGNZMHRVQREQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CN2C=CC=CC2=O)N

Origin of Product

United States

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